molecular formula C6H4F3NO B1331576 2-(Difluoromethoxy)-6-fluoropyridine CAS No. 947534-62-5

2-(Difluoromethoxy)-6-fluoropyridine

Cat. No.: B1331576
CAS No.: 947534-62-5
M. Wt: 163.1 g/mol
InChI Key: IACWJJQKDUBNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-6-fluoropyridine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyridine ring substituted with a difluoromethoxy group at the 2-position and a fluorine atom at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-fluoropyridine typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution reaction of a suitable pyridine derivative with a difluoromethylating agent. For example, the reaction of 2-hydroxypyridine with difluoromethyl ether in the presence of a base can yield 2-(Difluoromethoxy)pyridine, which can then be fluorinated at the 6-position using a fluorinating agent such as Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-fluoropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(Difluoromethoxy)-6-fluoropyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)-6-fluoropyridine
  • 2-(Difluoromethoxy)-4-fluoropyridine
  • 2-(Difluoromethoxy)-6-chloropyridine

Uniqueness

2-(Difluoromethoxy)-6-fluoropyridine is unique due to the specific positioning of the difluoromethoxy and fluorine substituents on the pyridine ring. This arrangement can result in distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules .

Biological Activity

2-(Difluoromethoxy)-6-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique difluoromethoxy and fluorine substituents, exhibits properties that may enhance its interaction with biological targets, including enzymes and receptors.

The molecular formula of this compound is C7H5F3NO. The presence of fluorine atoms significantly influences the compound's reactivity and biological activity, making it a subject of interest in various fields, particularly in drug development.

While specific mechanisms of action for this compound are not extensively documented, it is hypothesized that the compound interacts with molecular targets by:

  • Binding to Active Sites : The fluorinated structure may enhance binding affinity to specific enzymes or receptors, potentially modulating their activity.
  • Altering Conformation : The unique electronic properties imparted by the fluorine atoms could lead to conformational changes in target proteins, affecting their function .

Biological Activity

Research indicates that compounds similar to this compound often exhibit significant biological properties, including:

  • Antiviral Activity : Fluorinated pyridines have shown promise as antiviral agents, particularly against DNA viruses. Their structural characteristics may enhance selectivity for viral targets .
  • Anticancer Potential : Similar compounds have been evaluated for their cytotoxic effects on various cancer cell lines, indicating a potential role in cancer therapy .

Case Studies and Research Findings

  • Antiviral Screening : In studies evaluating the antiviral activities of fluorinated pyridines, compounds with structural similarities to this compound demonstrated selective inhibition against specific viral strains. For example, certain derivatives showed efficacy against herpes simplex virus (HSV), highlighting the potential for further exploration in antiviral drug development .
  • Cytotoxicity Assays : A series of fluorinated nucleosides were tested against various tumor cell lines (e.g., HeLa and CEM). While some exhibited cytostatic effects at micromolar concentrations, the specific activity of this compound remains to be fully characterized .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential:

Compound NameUnique FeaturesBiological Activity
2-(Difluoromethoxy)-5-fluoropyridineDifferent substitution pattern affecting reactivityPotential anti-inflammatory properties
3-(Difluoromethoxy)-2-fluoro-pyridineVarying position of fluorine impacting propertiesAnticancer activity noted
2-Fluoro-4-formylpyridineLacks difluoromethoxy groupLimited biological activity documented

This table illustrates how variations in substitution patterns can influence the biological properties of pyridine derivatives.

Properties

IUPAC Name

2-(difluoromethoxy)-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACWJJQKDUBNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650445
Record name 2-(Difluoromethoxy)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947534-62-5
Record name 2-(Difluoromethoxy)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.